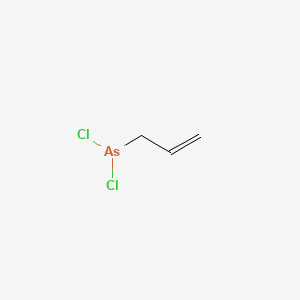
Arsine, allyldichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyldichloroarsine is an organoarsenic compound with the chemical formula C₃H₅AsCl₂. It is a colorless, volatile liquid that is highly toxic and has been used historically as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes.
Preparation Methods
Allyldichloroarsine can be synthesized through the reaction of allylmagnesium bromide with arsenic trichloride. The reaction typically takes place in an ether solution and involves the following steps:
- Preparation of allylmagnesium bromide by reacting allyl bromide with magnesium in dry ether.
- Reaction of the prepared allylmagnesium bromide with arsenic trichloride to form allyldichloroarsine and magnesium bromide chloride as a by-product.
The reaction conditions usually involve maintaining a low temperature to control the reactivity of the intermediates and ensure a higher yield of the desired product.
Chemical Reactions Analysis
Allyldichloroarsine undergoes several types of chemical reactions, including:
Oxidation: Allyldichloroarsine can be oxidized to form allylarsenic acid derivatives.
Reduction: Reduction reactions can convert allyldichloroarsine to allylarsine.
Substitution: The chlorine atoms in allyldichloroarsine can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis to introduce arsenic-containing functional groups into organic molecules.
Biology: Research has explored its effects on biological systems, particularly its toxicological impact on cells and tissues.
Medicine: While its use in medicine is limited due to its toxicity, studies have investigated its potential as a chemotherapeutic agent.
Industry: Allyldichloroarsine has been used in the production of other organoarsenic compounds and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of allyldichloroarsine involves its interaction with cellular components, leading to cellular damage and toxicity. The compound can react with thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the formation of reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and other critical biochemical pathways.
Comparison with Similar Compounds
Allyldichloroarsine is similar to other organoarsenic compounds such as methyldichloroarsine, ethyldichloroarsine, and phenyldichloroarsine. These compounds share similar structures and toxicological properties but differ in their specific chemical reactivity and applications. For example:
Methyldichloroarsine: Used historically as a chemical warfare agent, it has similar blistering effects but differs in its synthesis and specific reactivity.
Ethyldichloroarsine: Also used as a chemical warfare agent, it has a slightly different toxicity profile and chemical behavior.
Phenyldichloroarsine: Known for its use in chemical warfare, it has unique reactivity due to the presence of the phenyl group.
Allyldichloroarsine’s uniqueness lies in its specific reactivity with allyl groups, making it valuable in certain synthetic applications where other organoarsenic compounds may not be suitable.
Properties
CAS No. |
64047-01-4 |
|---|---|
Molecular Formula |
C3H5AsCl2 |
Molecular Weight |
186.90 g/mol |
IUPAC Name |
dichloro(prop-2-enyl)arsane |
InChI |
InChI=1S/C3H5AsCl2/c1-2-3-4(5)6/h2H,1,3H2 |
InChI Key |
ZGMCDUXVYWTXFB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


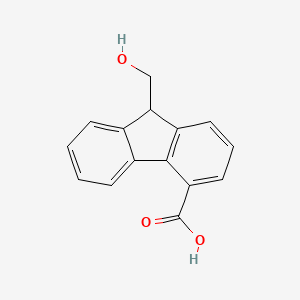

![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
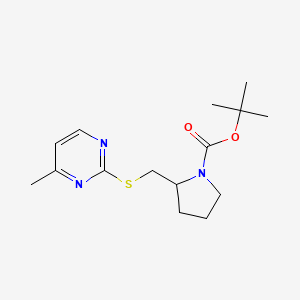
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)

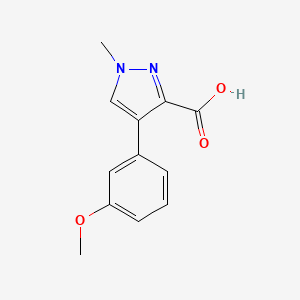
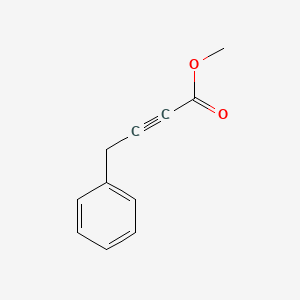
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
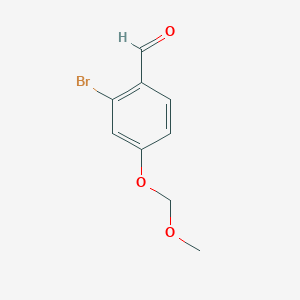
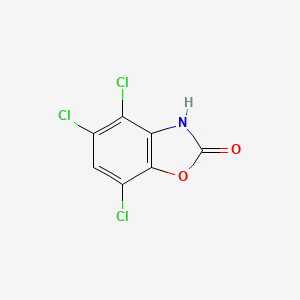
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
